![molecular formula C12H12O3 B1620043 2H-1-Benzopyran, 3-acetyl-6-methoxy- CAS No. 57543-56-3](/img/structure/B1620043.png)
2H-1-Benzopyran, 3-acetyl-6-methoxy-
Overview
Description
2H-1-Benzopyran, 3-acetyl-6-methoxy- is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Biological Activity
2H-1-Benzopyran, 3-acetyl-6-methoxy- is a compound belonging to the benzopyran class, characterized by its unique structure that includes an acetyl group at the 3-position and a methoxy group at the 6-position. This compound is also referred to as 3-acetyl-6-methoxy-2H-chromen-2-one and has garnered interest for its diverse biological activities.
The molecular formula of 2H-1-Benzopyran, 3-acetyl-6-methoxy- is C12H10O4, with a molecular weight of approximately 218.21 g/mol. The structural characteristics contribute to its potential pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C12H10O4 |
Molecular Weight | 218.21 g/mol |
Structure | Benzopyran derivative |
Biological Activities
Research indicates that 2H-1-Benzopyran, 3-acetyl-6-methoxy- exhibits several significant biological activities:
- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Antioxidant Activity
A study evaluated the antioxidant capacity of various benzopyran derivatives, including 2H-1-Benzopyran, 3-acetyl-6-methoxy-. The results indicated a significant reduction in lipid peroxidation levels when tested in vitro, supporting its role as a potent antioxidant .
Antimicrobial Properties
In a comparative study of coumarins and their derivatives, 2H-1-Benzopyran, 3-acetyl-6-methoxy- exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics .
Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties revealed that this compound effectively inhibited the production of pro-inflammatory cytokines in cell culture models. This suggests potential therapeutic applications in inflammatory diseases .
Anticancer Potential
A recent study investigated the cytotoxic effects of various benzopyran derivatives on cancer cell lines. Results indicated that 2H-1-Benzopyran, 3-acetyl-6-methoxy- induced apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways .
The biological activities of 2H-1-Benzopyran, 3-acetyl-6-methoxy- are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to bind DNA, which could lead to disruptions in cellular replication and function.
Scientific Research Applications
Chemistry
2H-1-Benzopyran, 3-acetyl-6-methoxy- is utilized as a building block in organic synthesis. Its derivatives are synthesized for various applications, including:
- Synthesis of Complex Organic Molecules : The compound acts as a precursor in the preparation of numerous benzopyran derivatives, which are essential in developing new materials and pharmaceuticals.
- Electrophilic Substitution Reactions : The presence of methoxy and acetyl groups enhances its reactivity, making it suitable for electrophilic substitutions in further chemical transformations.
Biology
The biological activities of 2H-1-Benzopyran, 3-acetyl-6-methoxy- have been extensively studied:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Antioxidant Activity : The antioxidant properties are attributed to its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Medicine
The therapeutic potential of 2H-1-Benzopyran, 3-acetyl-6-methoxy- is being explored in several domains:
- Drug Development : Ongoing research aims to evaluate its efficacy as a lead compound for developing novel drugs targeting specific diseases such as cancer and bacterial infections .
- Therapeutic Applications : Its unique chemical structure allows for modifications that could enhance bioavailability and therapeutic effects in clinical settings.
Industry
In industrial applications, this compound finds use in:
- Dyes and Fragrances : The chemical properties allow it to be employed in producing various dyes and fragrances due to its stability and reactivity.
- Chemical Manufacturing : It serves as an intermediate in synthesizing other industrial chemicals, contributing to the production processes across different sectors.
Properties
IUPAC Name |
1-(6-methoxy-2H-chromen-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8(13)10-5-9-6-11(14-2)3-4-12(9)15-7-10/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOYIJRGYVVEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)OC)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206167 | |
Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-56-3 | |
Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran, 3-acetyl-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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